Acipimox Exhibits 20-Fold Higher In Vivo Antilipolytic Potency Than Nicotinic Acid at Weight-Adjusted Doses
In a direct within-study comparison of antilipolytic activity in human subjects, acipimox was demonstrated to be approximately 20 times as potent as nicotinic acid (NA) on a weight basis. Three doses of each compound were tested, and a positive correlation between intensity and duration of antilipolytic effect was observed for acipimox but not for NA, indicating more predictable pharmacodynamics [1]. This 20-fold potency differential means that therapeutic antilipolytic effects can be achieved with substantially lower oral doses of acipimox (typical clinical dose 750 mg/day) compared with NA (typical clinical dose 3,000 mg/day), directly impacting pill burden and tolerability.
| Evidence Dimension | In vivo antilipolytic potency (weight-adjusted dose-response comparison) |
|---|---|
| Target Compound Data | Acipimox: 20× potency reference (relative to NA); 0.75 g/day clinical dose |
| Comparator Or Baseline | Nicotinic acid (NA): 1× reference potency; 3 g/day clinical dose required for equivalent lipid effects |
| Quantified Difference | ~20-fold higher potency for acipimox; 4-fold lower clinical dose (0.75 vs 3 g/day) for comparable lipid efficacy |
| Conditions | Human in vivo study; three-dose comparison; plasma acipimox levels correlated with lipolysis inhibition. Fuccella et al., Clin Pharmacol Ther, 1980. |
Why This Matters
This potency advantage translates into a 4-fold lower daily clinical dose (750 mg vs 3,000 mg), which directly reduces pill burden, improves patient compliance, and lowers the per-dose cost for procurement of equivalent therapeutic effect.
- [1] Fuccella LM, Goldaniga G, Lovisolo P, Maggi E, Musatti L, Mandelli V, Sirtori CR. Inhibition of lipolysis by nicotinic acid and by acipimox. Clinical Pharmacology and Therapeutics. 1980;28(6):790-795. PMID: 7438693 View Source
